4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate
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Overview
Description
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is a complex organic compound that features a dithiolane ring, a methoxy group, a nitro group, and a chlorobenzenecarboxylate moiety
Mechanism of Action
Target of Action
The primary targets of the compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds containing a 1,3-dithiolan-2-yl group can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a brönsted or a lewis acid catalyst . The interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
1,3-dithiolanes, which are part of the compound’s structure, are often used in the protection of carbonyl compounds . They can affect various biochemical pathways depending on the specific carbonyl compounds they interact with .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
It’s worth noting that the stability and reactivity of 1,3-dithiolanes can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate typically involves the formation of the dithiolane ring from carbonyl compounds using 1,2-ethanedithiol in the presence of a Lewis acid catalyst . The methoxy and nitro groups are introduced through standard organic synthesis techniques such as nitration and methylation reactions. The final step involves the esterification of the phenol derivative with 2-chlorobenzenecarboxylic acid .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used.
Reduction: Common reducing agents include Zn/HCl or NaBH₄.
Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring and nitro group but differ in other structural features.
4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate: Similar structure but lacks the methoxy and nitro groups.
Uniqueness
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is unique due to the combination of its dithiolane ring, methoxy group, nitro group, and chlorobenzenecarboxylate moiety.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-14-9-10(17-25-6-7-26-17)8-13(19(21)22)15(14)24-16(20)11-4-2-3-5-12(11)18/h2-5,8-9,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEAKADAXLNXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])C3SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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